molecular formula C16H14N2O3 B2824887 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid CAS No. 1095491-96-5

2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid

Cat. No.: B2824887
CAS No.: 1095491-96-5
M. Wt: 282.299
InChI Key: AYMJFBZIFXWYBS-UHFFFAOYSA-N
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Description

2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is a synthetic organic compound with the molecular formula C16H14N2O3 This compound features a benzoic acid moiety linked to a 6-methylimidazo[1,2-a]pyridine ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include benzyl alcohols and other reduced forms.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid: Unique due to its specific substitution pattern and the presence of both an imidazo[1,2-a]pyridine and a benzoic acid moiety.

    2-Methylimidazo[1,2-a]pyridine: Lacks the benzoic acid moiety, making it less versatile in terms of chemical reactivity.

    6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Similar but with a carboxylic acid group directly attached to the imidazo[1,2-a]pyridine ring, affecting its chemical properties and reactivity.

Uniqueness

The unique combination of the imidazo[1,2-a]pyridine and benzoic acid moieties in this compound provides a distinctive set of chemical and biological properties

Properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJFBZIFXWYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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